molecular formula C22H16ClN3O4S B265298 7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Katalognummer B265298
Molekulargewicht: 453.9 g/mol
InChI-Schlüssel: UBDLUKIUWFTUMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CTP-499 and belongs to the class of chromeno-pyrrole-dione derivatives. CTP-499 has been shown to possess neuroprotective, anti-inflammatory, and anti-fibrotic properties.

Wirkmechanismus

The exact mechanism of action of CTP-499 is not fully understood. However, studies have suggested that CTP-499 exerts its neuroprotective effects by reducing oxidative stress, inflammation, and apoptosis. CTP-499 has also been shown to inhibit the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation. In addition, CTP-499 has been shown to activate the Nrf2/ARE pathway, which is a cellular defense mechanism against oxidative stress.
Biochemical and Physiological Effects:
CTP-499 has been shown to have a wide range of biochemical and physiological effects. Studies have shown that CTP-499 can reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models of inflammation. CTP-499 has also been shown to reduce the expression of fibrotic markers, such as collagen and fibronectin, in animal models of renal and cardiac fibrosis. In addition, CTP-499 has been shown to improve mitochondrial function and reduce oxidative stress in animal models of neurological diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using CTP-499 in lab experiments is its broad range of therapeutic applications. CTP-499 has been shown to have neuroprotective, anti-inflammatory, and anti-fibrotic properties, making it a promising candidate for the treatment of various neurological and cardiovascular diseases. However, one of the limitations of using CTP-499 in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for the research on CTP-499. One of the areas of interest is the potential use of CTP-499 in the treatment of neurodegenerative diseases, such as Parkinson's disease and multiple sclerosis. Another area of interest is the development of new formulations of CTP-499 that can improve its solubility and bioavailability. Furthermore, the mechanism of action of CTP-499 needs to be further elucidated to understand its full therapeutic potential. Overall, CTP-499 is a promising compound that has the potential to be developed into a novel therapeutic agent for various neurological and cardiovascular diseases.

Synthesemethoden

The synthesis of CTP-499 involves the condensation of 3-methoxybenzaldehyde, ethyl hydrazinecarboxylate, and 7-chloro-4-hydroxy-2H-chromen-2-one in the presence of acetic acid. The reaction mixture is then refluxed in ethanol, followed by purification through column chromatography to yield CTP-499 as a yellow powder.

Wissenschaftliche Forschungsanwendungen

CTP-499 has been extensively studied for its potential therapeutic applications in various neurological and cardiovascular diseases. Studies have shown that CTP-499 can reduce brain damage and improve neurological function in animal models of ischemic stroke, traumatic brain injury, and Alzheimer's disease. CTP-499 has also been shown to have anti-inflammatory and anti-fibrotic effects in animal models of renal and cardiac diseases.

Eigenschaften

Produktname

7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Molekularformel

C22H16ClN3O4S

Molekulargewicht

453.9 g/mol

IUPAC-Name

7-chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H16ClN3O4S/c1-3-16-24-25-22(31-16)26-18(11-5-4-6-13(9-11)29-2)17-19(27)14-10-12(23)7-8-15(14)30-20(17)21(26)28/h4-10,18H,3H2,1-2H3

InChI-Schlüssel

UBDLUKIUWFTUMC-UHFFFAOYSA-N

SMILES

CCC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC(=CC=C5)OC

Kanonische SMILES

CCC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC(=CC=C5)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.